molecular formula C23H25N3O3 B2740067 ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate CAS No. 1226437-82-6

ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate

Cat. No. B2740067
CAS RN: 1226437-82-6
M. Wt: 391.471
InChI Key: XBKMLCODSPHWFX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as indazoles . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . In the case of similar substances, piperidine derivatives were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate may be explored for potential antiviral agents, especially in the context of emerging viral diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been demonstrated in various studies. Compounds with an indole moiety have been effective against carrageenan-induced edema in animal models . This suggests that our compound of interest could be synthesized and tested for its efficacy in reducing inflammation.

Anticancer Activity

Indole derivatives are known to possess anticancer activities. They can interact with multiple receptors and may bind with high affinity, which is crucial in the development of new therapeutic agents . The indole-based structure of ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could be valuable in cancer research, particularly in the design of targeted therapies.

Antimicrobial Activity

Indole derivatives have shown a broad spectrum of antimicrobial activities. This includes antibacterial, antifungal, and antiparasitic effects, which are essential for the development of new antibiotics and antiseptics . The compound could be investigated for its potential use in combating drug-resistant strains of microbes.

Antidiabetic Activity

Research has indicated that indole derivatives can exhibit antidiabetic properties by influencing various metabolic pathways . The compound ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could be studied for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes.

Antimalarial Activity

Indole derivatives have been explored for their antimalarial activity, which is of significant interest due to the global impact of malaria . The structural complexity of indole-based compounds provides a rich area for the synthesis of novel agents that could be effective against malaria parasites.

Future Directions

The future directions in the research of piperidine derivatives like ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate could involve the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of active research .

Mechanism of Action

properties

IUPAC Name

ethyl 4-[(3-indol-1-ylbenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-29-23(28)25-13-11-19(12-14-25)24-22(27)18-7-5-8-20(16-18)26-15-10-17-6-3-4-9-21(17)26/h3-10,15-16,19H,2,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKMLCODSPHWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-(1H-indol-1-yl)benzamido)piperidine-1-carboxylate

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